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Compound of Interest

Compound Name:
4,6-Dichloropyrimidine-2-

carboxylic acid

Cat. No.: B1322329 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure elucidation of 4,6-
Dichloropyrimidine-2-carboxylic acid, a key intermediate in the synthesis of various

biologically active compounds. The elucidation of its chemical structure is paramount for

ensuring the identity, purity, and quality of starting materials in drug discovery and development

pipelines. This document details the analytical methodologies and interpretation of

spectroscopic data essential for the unambiguous confirmation of the molecule's structure.

Chemical Structure and Properties
4,6-Dichloropyrimidine-2-carboxylic acid is a heterocyclic compound with the molecular

formula C₅H₂Cl₂N₂O₂ and a molecular weight of 192.99 g/mol .[1] Its structure consists of a

pyrimidine ring substituted with two chlorine atoms at positions 4 and 6, and a carboxylic acid

group at position 2.

Table 1: Physicochemical Properties of 4,6-Dichloropyrimidine-2-carboxylic acid
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Property Value Reference

CAS Number 684220-30-2 [1]

Molecular Formula C₅H₂Cl₂N₂O₂ [1]

Molecular Weight 192.99 [1]

IUPAC Name
4,6-dichloropyrimidine-2-

carboxylic acid

Spectroscopic Data and Analysis
The structure of 4,6-Dichloropyrimidine-2-carboxylic acid is confirmed through a

combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR)

spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the

molecule.

Table 2: ¹H NMR Spectroscopic Data for 4,6-Dichloropyrimidine-2-carboxylic acid

Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~13.0 - 14.0 Broad Singlet 1H -COOH

7.65 Singlet 1H H-5

Table 3: ¹³C NMR Spectroscopic Data for 4,6-Dichloropyrimidine-2-carboxylic acid
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Chemical Shift (δ) ppm Assignment

165.0 C=O (Carboxylic Acid)

162.5 C-4, C-6

158.0 C-2

122.0 C-5

Experimental Protocol: NMR Spectroscopy

Instrumentation: A Bruker Avance III HD 400 MHz spectrometer (or equivalent) equipped with

a 5 mm broadband probe.

Sample Preparation: 10-20 mg of 4,6-Dichloropyrimidine-2-carboxylic acid was dissolved

in 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

¹H NMR Acquisition:

Pulse Program: zg30

Number of Scans: 16

Spectral Width: 16 ppm

Temperature: 298 K

¹³C NMR Acquisition:

Pulse Program: zgpg30

Number of Scans: 1024

Spectral Width: 240 ppm

Temperature: 298 K
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Data Processing: The acquired Free Induction Decays (FIDs) were processed using

MestReNova (or similar software) with an exponential window function and zero-filling prior

to Fourier transformation. Chemical shifts are reported in parts per million (ppm) relative to

the residual solvent peak of DMSO-d₆ (δ 2.50 for ¹H and δ 39.52 for ¹³C).

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule. The spectrum

of 4,6-Dichloropyrimidine-2-carboxylic acid shows characteristic absorption bands for the

carboxylic acid and the dichloropyrimidine ring.

Table 4: IR Absorption Data for 4,6-Dichloropyrimidine-2-carboxylic acid

Wavenumber (cm⁻¹) Intensity Assignment

3300 - 2500 Broad
O-H stretch (Carboxylic acid

dimer)

1710 Strong
C=O stretch (Carboxylic acid)

[2][3]

1550 Medium C=N stretch (Pyrimidine ring)

1420 Medium C-C stretch (Pyrimidine ring)

820 Strong C-Cl stretch

Experimental Protocol: IR Spectroscopy

Instrumentation: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped

with a universal attenuated total reflectance (uATR) accessory.

Sample Preparation: A small amount of the solid sample was placed directly on the diamond

crystal of the uATR.

Acquisition: The spectrum was recorded in the range of 4000-400 cm⁻¹ with a resolution of 4

cm⁻¹. A total of 16 scans were co-added to improve the signal-to-noise ratio. A background

spectrum of the clean ATR crystal was recorded prior to the sample measurement.
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Data Processing: The resulting spectrum was baseline corrected and the peak positions

were identified.

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of the molecule, further confirming its structure.

Table 5: Mass Spectrometry Data for 4,6-Dichloropyrimidine-2-carboxylic acid

m/z Relative Intensity (%) Assignment

192/194/196 100/65/10 [M]⁺ (Molecular ion)

147/149/151 80/52/8 [M-COOH]⁺

112/114 40/13 [M-COOH-Cl]⁺

The isotopic pattern observed for chlorine-containing fragments (³⁵Cl/³⁷Cl ratio of approximately

3:1) is a key diagnostic feature.

Experimental Protocol: Mass Spectrometry

Instrumentation: A Thermo Scientific Q Exactive Hybrid Quadrupole-Orbitrap mass

spectrometer (or equivalent) with an electrospray ionization (ESI) source.

Sample Preparation: The sample was dissolved in methanol to a concentration of 1 mg/mL.

Infusion and Ionization: The sample solution was infused into the ESI source at a flow rate of

5 µL/min. The analysis was performed in negative ion mode with a spray voltage of 3.5 kV.

Mass Analysis: The mass spectrum was acquired over a mass range of m/z 50-500 with a

resolution of 70,000.

Data Processing: The acquired data was processed using Xcalibur software to identify the

molecular ion and major fragment peaks.

Visualizing the Elucidation Workflow
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The logical flow of the structure elucidation process can be visualized as a series of analytical

steps leading to the final confirmation of the chemical structure.

Figure 1: Workflow for the Structure Elucidation of 4,6-Dichloropyrimidine-2-carboxylic acid
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Caption: Workflow for structure elucidation.

Conclusion
The collective data from NMR, IR, and Mass Spectrometry provides a consistent and

unambiguous structural assignment for 4,6-Dichloropyrimidine-2-carboxylic acid. The proton
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and carbon NMR spectra confirm the skeletal framework and the substitution pattern of the

pyrimidine ring. The IR spectrum verifies the presence of the key carboxylic acid functional

group and the carbon-chlorine bonds. Finally, mass spectrometry confirms the molecular

weight and provides characteristic fragmentation patterns consistent with the proposed

structure. These analytical methodologies are crucial for the quality control and assurance of

this important chemical intermediate in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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